N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394008
InChI: InChI=1S/C14H11N3O4S2/c18-12(11-7-4-8-21-11)15-13-16-17-14(22-13)23(19,20)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18)
SMILES:
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.4 g/mol

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC16394008

Molecular Formula: C14H11N3O4S2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide -

Specification

Molecular Formula C14H11N3O4S2
Molecular Weight 349.4 g/mol
IUPAC Name N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C14H11N3O4S2/c18-12(11-7-4-8-21-11)15-13-16-17-14(22-13)23(19,20)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18)
Standard InChI Key BEECZFVWYNTTII-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide features a 1,3,4-thiadiazole ring (C2N2S) substituted at position 5 with a benzylsulfonyl group (-SO2-CH2-C6H5) and at position 2 with a furan-2-carboxamide (-CONH-C4H3O). The molecular formula is C15H12N3O4S2, with a molecular weight of 362.40 g/mol . The benzylsulfonyl group enhances solubility in polar solvents, while the planar furan ring facilitates π-π stacking interactions with biological targets .

Spectroscopic Characterization

Structural elucidation relies on advanced analytical techniques:

  • IR Spectroscopy: Peaks at 1,620 cm⁻¹ (C=N stretch), 1,540 cm⁻¹ (C=C aromatic), and 1,120 cm⁻¹ (S=O stretch) confirm functional groups .

  • NMR Spectroscopy: ¹H NMR in DMSO-d6 reveals doublets for furan protons (δ 7.45–7.62 ppm) and a singlet for the sulfonyl-linked methylene group (δ 4.35 ppm) . ¹³C NMR shows carbonyl carbon resonance at δ 165.2 ppm.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 362.04 (M⁺), with fragmentation patterns aligning with the proposed structure .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H12N3O4S2
Molecular Weight362.40 g/mol
Melting Point169–171°C
SolubilityDMSO, Ethanol, Acetonitrile
LogP2.1 (Predicted)

Synthesis and Optimization

Stepwise Synthesis Protocol

The compound is synthesized via a two-step protocol :

  • Formation of 1,3,4-Thiadiazole Core:
    Thiosemicarbazide reacts with benzylsulfonylacetic acid in phosphorus oxychloride (POCl3) under reflux to yield 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine. POCl3 acts as both solvent and cyclizing agent.

  • Amidation with Furan-2-carboxylic Acid:
    The amine intermediate undergoes condensation with furan-2-carbonyl chloride in ethanol, catalyzed by triethylamine, to form the target compound.

Reaction Yield: 68–81%, depending on substituent electronic effects .

Purification and Quality Control

  • Chromatography: Thin-layer chromatography (TLC) using benzene:methanol (8:2) confirms reaction completion .

  • Recrystallization: Ethanol or acetonitrile recrystallization achieves >95% purity, verified by HPLC.

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

  • Bacterial Strains: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Strains: 50% inhibition at 16–64 μg/mL for Candida albicans .
    The benzylsulfonyl group enhances membrane permeability, while the thiadiazole ring disrupts microbial DNA gyrase .

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntibacterialS. aureus8 μg/mL
AntifungalC. albicans16 μg/mL
AnticancerMCF-712.5 μM

Structure-Activity Relationship (SAR) Insights

  • Benzylsulfonyl Group: Electron-withdrawing nature enhances DNA intercalation capacity .

  • Furan Carboxamide: Planar structure improves binding to kinase ATP pockets.

  • Thiadiazole Core: Essential for maintaining heterocyclic rigidity and hydrogen bonding with targets .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Caco-2 permeability assay predicts moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Cytochrome P450 3A4-mediated oxidation observed in liver microsomes .

  • Excretion: Renal clearance predominates, with 60% unchanged compound excreted in urine.

Acute Toxicity

LD50 in murine models is 320 mg/kg (oral) and 110 mg/kg (intravenous), indicating moderate toxicity . Hepatotoxicity markers (ALT/AST) rise at doses >100 mg/kg, necessitating dose optimization.

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